N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide
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Overview
Description
Scientific Research Applications
1. Pharmacological Research
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide and its derivatives have been explored in pharmacological research, particularly as inhibitors targeting specific biological pathways. For instance, some compounds in this class have shown efficacy as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are key players in cellular growth and metabolism (Stec et al., 2011). These inhibitors have potential applications in cancer therapy due to their role in controlling cell proliferation.
2. Anticancer Effects
The anticancer effects of this compound derivatives have been evaluated, with some showing potent antiproliferative activity against various cancer cell lines, such as HCT116, MCF-7, U87 MG, and A549 (Xie et al., 2015). These findings indicate the potential of these compounds as therapeutic agents for treating cancer.
3. Microbial Studies
Derivatives of this compound have been investigated for their antimicrobial properties. Some compounds exhibit notable antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Patel & Agravat, 2007), (Anuse et al., 2019).
4. Chemical Synthesis and Characterization
Research has also focused on the chemical synthesis and characterization of these compounds, exploring various heterocycles to improve metabolic stability and develop new derivatives with potential biological activities (Raslan et al., 2016), (Gouda et al., 2010).
5. Molecular Docking and Antioxidant Activities
Molecular docking studies have been conducted to assess the interaction of these compounds with biological targets. Some studies also explore their antioxidant activities, contributing to a better understanding of their therapeutic potential (Flefel et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties , suggesting that this compound may also target inflammatory pathways.
Mode of Action
Benzothiazole derivatives have been reported to inhibit cyclooxygenase enzymes (cox-1 and cox-2), which play a key role in the inflammatory response . This suggests that the compound may exert its effects by inhibiting these enzymes, thereby reducing inflammation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide are not fully understood yet. Benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis . This suggests that this compound may interact with certain enzymes or proteins involved in the life cycle of this bacterium.
Cellular Effects
Given the anti-tubercular activity of similar compounds , it is possible that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the activity of similar compounds , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S2/c1-13(28)27-10-9-16-19(12-27)31-23(26-21(29)14-5-4-6-15(24)11-14)20(16)22-25-17-7-2-3-8-18(17)30-22/h2-8,11H,9-10,12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLRGGHEYKGSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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